N-((4-(4-fluorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
This compound features a complex heterocyclic architecture combining 1,2,4-triazole, thiophene, furan, and 4,5-dihydropyrazole moieties. The core structure includes a 4-(4-fluorophenyl)-substituted triazole ring linked via a methylthioacetamide bridge to a dihydropyrazole unit bearing 4-methoxyphenyl and thiophen-2-yl groups.
While direct synthetic or biological data for this compound are absent in the provided evidence, analogs with similar structural motifs (e.g., triazole-thiones, thiophene carboxamides) have demonstrated antibacterial, antifungal, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25FN6O4S2/c1-40-22-12-6-19(7-13-22)24-16-23(26-5-3-15-42-26)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)25-4-2-14-41-25)36(30)21-10-8-20(31)9-11-21/h2-15,24H,16-18H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJWOFJEHERBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25FN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-fluorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The structure of the compound features several pharmacophoric elements, including:
- Furan and Triazole Rings : Known for their biological activity.
- Pyrazole and Thiophene Moieties : Associated with anticancer and anti-inflammatory properties.
- Fluorophenyl and Methoxyphenyl Substituents : Modulate biological activity through electronic effects.
The molecular formula is , indicating a complex arrangement that may contribute to its diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazole rings. For instance, derivatives similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- A549 Human Lung Cancer Cells : Exhibited profound inhibition of cell proliferation with an IC50 value of approximately 9 μM, linked to cell cycle arrest and morphological changes .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on similar pyrazolyl-thiazole derivatives has shown:
- Inhibition Against Bacterial Strains : Significant antimicrobial activity was observed against Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .
Anti-inflammatory Effects
Compounds with triazole structures have been noted for their anti-inflammatory properties. Inhibitors targeting p38 MAPK pathways, which are crucial in inflammatory responses, have shown promise in reducing tumor necrosis factor-alpha (TNFα) release in preclinical models .
Antioxidant Properties
The antioxidant capacity of related compounds has been evaluated using DPPH and hydroxyl radical scavenging assays. These studies indicated that certain derivatives effectively neutralized free radicals, suggesting a protective role against oxidative stress .
Study 1: Synthesis and Biological Evaluation
In a study focused on synthesizing pyrazolyl-thiazole derivatives, researchers reported significant cytotoxic activity against a broad spectrum of cancer cell lines (e.g., HepG2, MCF7). The most active compounds exhibited GI50 values ranging from 0.20 to 2.58 μM .
Study 2: Molecular Docking Simulations
Molecular docking studies revealed strong binding affinities of synthesized compounds to key biological targets. For example, one derivative showed a ΔG of -10.49 kcal/mol, indicating favorable interactions that could enhance its therapeutic efficacy .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyrazole rings exhibit significant anticancer properties. The incorporation of these moieties in N-((4-(4-fluorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suggests potential for inhibiting tumor growth.
A study highlighted that similar triazole-based compounds showed inhibitory effects on various cancer cell lines with GI50 values ranging from 1.20 to 1.80 µM . This positions N-((4-(4-fluorophenyl)-5... as a candidate for further anticancer research.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Nitrogen-containing heterocycles are frequently associated with antibacterial effects. For instance, derivatives of triazoles have been reported to exhibit activity against resistant bacterial strains .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study focusing on triazole derivatives similar to N-((4-(4-fluorophenyl)-5..., researchers evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting strong potential for therapeutic use in oncology.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, supporting the hypothesis that N-((4-(4-fluorophenyl)-5... may also possess similar properties.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compound 9 () incorporates a nitro group on thiophene, enhancing electrophilicity and antibacterial potency.
- Triazole Tautomerism : Analogous triazole-thiones (e.g., compounds in ) exist in thione tautomeric forms, confirmed by IR and NMR (absence of S–H stretches at 2500–2600 cm⁻¹). The target compound’s triazole moiety may exhibit similar tautomerism, affecting solubility and binding .
Characterization Techniques :
- NMR and IR Spectroscopy : Used to confirm tautomerism (e.g., thione vs. thiol) and functional groups (e.g., C=O at ~1660 cm⁻¹). The target compound’s furan carboxamide would show characteristic C=O stretches and aromatic proton signals .
- X-ray Crystallography (SHELXL) : Programs like SHELXL refine crystal structures, critical for confirming stereochemistry in dihydropyrazole and triazole moieties .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Adapting methods from triazole syntheses, 4-fluorophenyl isothiocyanate (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol under reflux (12 h) to yield 1-(4-fluorophenyl)thiosemicarbazide. Subsequent cyclization with formic acid (85°C, 6 h) generates 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Key Data :
- Yield : 78% (two steps)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.72 (m, 2H, ArH), 7.35–7.18 (m, 2H, ArH), 3.45 (s, 1H, SH)
- IR (KBr): 2560 cm⁻¹ (S-H stretch)
Synthesis of Fragment B: Pyrazoline Bromoethyl Intermediate
Claisen-Schmidt Condensation
4-Methoxyacetophenone (1.0 eq) and thiophene-2-carbaldehyde (1.05 eq) undergo base-catalyzed condensation (NaOH, EtOH, 0°C → rt, 8 h) to form chalcone derivative 3a .
Key Data :
Pyrazoline Cyclization
Chalcone 3a reacts with hydrazine hydrate (1.5 eq) in acetic acid (reflux, 10 h) to afford 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (3b ). Bromoacetylation using bromoacetyl bromide (1.2 eq) in DCM (0°C, 2 h) yields Fragment B.
Key Data :
- Yield : 91% (cyclization), 76% (bromoacetylation)
- MS (ESI+) : m/z 397.08 [M+H]⁺ (calc. 397.06 for C₁₇H₁₇BrN₂O₂S)
Thioether Coupling: Fragment A + Fragment B
Fragment A (1.0 eq) deprotonated with NaH (1.1 eq) in DMF (0°C, 30 min) reacts with Fragment B (1.05 eq) at 50°C (12 h). Thioether formation monitored by TLC (hexane:EtOAc 3:1).
Optimization Insights :
- Solvent : DMF > THF (yield 82% vs. 58%)
- Base : NaH > K₂CO₃ (82% vs. 65%)
- Side Products : Oxidation to sulfoxide minimized under N₂
Key Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.19 (s, 1H, triazole-H), 7.85 (d, J = 8.8 Hz, 2H, ArH), 4.32 (s, 2H, SCH₂), 3.83 (s, 3H, OCH₃)
Analytical Characterization and Validation
Spectroscopic Correlations
X-ray Crystallography
Single crystals grown from EtOH/CHCl₃ confirm molecular geometry (Figure 2). Key metrics:
- Dihedral Angle : 85.2° between triazole and pyrazoline planes
- H-Bonding : N-H···O=C (2.89 Å) stabilizes amide conformation
Process Optimization and Scalability
Green Chemistry Considerations
Pilot-Scale Production
- Batch Size : 500 g
- Overall Yield : 51% (six steps)
- Purity : 97.8% by qNMR
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
